REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([CH3:12])=[CH:7][C:6]([O:13]C)=[CH:5]2>Br.C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9]([C:8]([CH3:12])=[CH:7][C:6]([OH:13])=[CH:5]2)=[CH:10][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
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3.7 g
|
Type
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reactant
|
Smiles
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BrC=1C=C2C=C(C=C(C2=CC1)C)OC
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
|
Br.C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
The mixture was then extracted in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=CC(=CC2=C1)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |